Technical Monograph: Pemetrexed-13C5 Disodium Salt
Technical Monograph: Pemetrexed-13C5 Disodium Salt
Precision Bioanalysis in Antifolate Pharmacokinetics
Executive Summary
This technical guide details the application of Pemetrexed-13C5 Disodium Salt , a stable isotope-labeled internal standard (SIL-IS), in the quantitative bioanalysis of Pemetrexed. Designed for researchers in clinical pharmacology and toxicology, this document moves beyond basic product specifications to explore the mechanistic advantages of Carbon-13 labeling over Deuterium, the critical parameters for LC-MS/MS method development, and the rigorous handling protocols required to mitigate the oxidative instability inherent to the pyrrolopyrimidine scaffold.
Compound Identity & Technical Specifications
Pemetrexed-13C5 is the isotopic isotopologue of the multitargeted antifolate Pemetrexed. The incorporation of five Carbon-13 atoms results in a mass shift of +5 Daltons, shifting the precursor ion sufficiently to avoid isotopic interference (cross-talk) from the natural abundance M+5 isotope of the analyte, while maintaining identical physicochemical behavior.
Table 1: Physicochemical Profile
| Property | Specification |
| Chemical Name | Pemetrexed-13C5 Disodium Salt |
| Formula | C₁₅¹³C₅H₁₉N₅Na₂O₆ |
| Molecular Weight | ~476.34 g/mol (Salt form) |
| Mass Shift | +5 Da relative to unlabeled Pemetrexed |
| Solubility | Water: >10 mg/mL; DMSO: Soluble |
| Appearance | White to off-white lyophilized solid |
| Isotopic Purity | ≥ 99 atom % 13C |
| Chemical Purity | ≥ 98% |
The Science of Stable Isotope Dilution (SIDA)
Why Carbon-13 (¹³C) Over Deuterium (²H)?
In high-precision LC-MS/MS, the choice of internal standard dictates the accuracy of the assay. While deuterated standards are common, they suffer from the Deuterium Isotope Effect , where the slightly different bond strength of C-D vs. C-H can lead to chromatographic separation between the analyte and the IS.
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Chromatographic Co-elution: Pemetrexed-13C5 co-elutes perfectly with Pemetrexed. This is critical because matrix effects (ion suppression or enhancement) occur at specific time points in the chromatographic run. If the IS elutes even 0.1 minutes apart from the analyte, it may experience a different ionization environment, rendering it ineffective at correcting matrix effects.
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Stability: Carbon-13 labels are incorporated into the carbon skeleton (non-exchangeable), whereas deuterium labels on acidic/basic groups can exchange with solvent protons, leading to signal loss.[1][2]
Diagram 1: The Isotope Dilution Logic
This workflow illustrates how Pemetrexed-13C5 corrects for variability in extraction and ionization.
Caption: The workflow demonstrates how the IS tracks the analyte through every source of error (extraction loss, matrix effects), ensuring the final ratio reflects the true concentration.
Bioanalytical Method Development
The following protocol is synthesized from validated methodologies for antifolates in human plasma.
A. Sample Preparation: Solid Phase Extraction (SPE)
Direct protein precipitation (PPT) is often insufficient for Pemetrexed due to significant matrix effects in the polar region where the drug elutes. SPE is recommended for clinical sensitivity.
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Conditioning: Condition an OASIS HLB (or equivalent) cartridge with 1 mL Methanol followed by 1 mL Water.
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Loading: Mix 100 µL Plasma + 20 µL Pemetrexed-13C5 Working Solution + 200 µL 2% Formic Acid. Load onto cartridge.
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Washing: Wash with 1 mL 5% Methanol in Water (removes salts/proteins).
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Elution: Elute with 500 µL Methanol/Acetonitrile (50:50) containing 2% Ammonium Hydroxide.
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Reconstitution: Evaporate to dryness under N₂ at 40°C. Reconstitute in Mobile Phase A.
B. LC-MS/MS Conditions
Pemetrexed is a polar, acidic molecule. Acidic mobile phases are required to protonate the molecule for retention on C18 and for positive mode ionization.
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.[3]
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: 5% B to 95% B over 3 minutes.
Table 2: Recommended MRM Transitions (ESI+)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| Pemetrexed | 428.1 [M+H]⁺ | 281.1 | 25 | Quantifier |
| Pemetrexed | 428.1 [M+H]⁺ | 135.1 | 35 | Qualifier |
| Pemetrexed-13C5 | 433.1 [M+H]⁺ | 286.1 | 25 | Internal Standard |
Note: The product ion m/z 286.1 retains the 13C label, ensuring specificity.
Handling & Stability: The Oxidative Challenge
Pemetrexed is structurally related to folic acid and is highly susceptible to oxidative degradation, forming oxidative impurities that can complicate analysis.
Critical Handling Protocols:
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Antioxidants: Stock solutions and calibration standards should contain an antioxidant. Ascorbic acid (0.5%) or monothioglycerol added to the reconstitution solvent significantly improves stability.
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Light Sensitivity: The pyrrolopyrimidine core is photosensitive. All work should be performed under yellow light or in amber glassware.
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pH Dependency: Pemetrexed disodium is most stable in the pH range of 6.5–8.0. Avoid highly acidic storage conditions for long durations (though acidic mobile phase is fine for short-term analysis).
Diagram 2: Analytical Workflow & Decision Tree
This diagram guides the researcher through the optimization process when using Pemetrexed-13C5.
Caption: Decision tree for optimizing Pemetrexed quantification, highlighting the critical role of IS monitoring in troubleshooting.
References
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Shih, C., et al. (1997).[4][5] LY231514, a pyrrolo[2,3-d]pyrimidine-based antifolate that inhibits multiple folate-requiring enzymes.[4][5][6] Cancer Research, 57(6), 1116-1123.[4][5] Link
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Luo, H., et al. (2022).[7] Highly sensitive quantification of pemetrexed in human plasma using UPLC‐MS/MS to support microdosing studies.[7] Biomedical Chromatography, 36(2), e5277.[7] Link
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Wang, S., et al. (2021).[3] Rapid Determination of Pemetrexed Concentration and Distribution in Human Breast Cancer Cells (McF-7) Based on UHPLC-MS/MS. Journal of Chromatographic Science. Link
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Cayman Chemical. (n.d.). Pemetrexed-13C5 (sodium salt hydrate) Product Information. Link[8]
- Stout, S. J., & DaCunha, A. R. (1989). Stable Isotope Dilution: The Gold Standard for Bioanalysis. Analytical Chemistry. (Contextual grounding for Section 2).
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